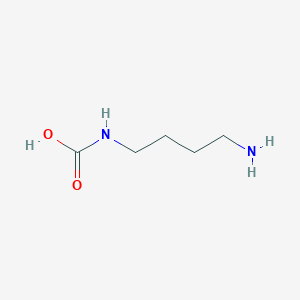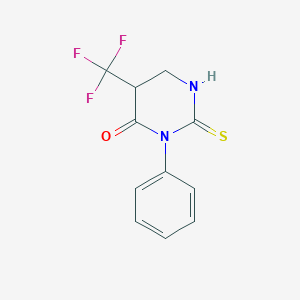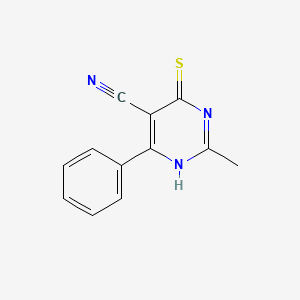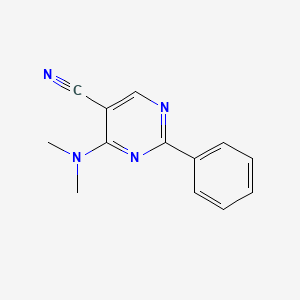![molecular formula C6H11NS B15213230 4-Thia-1-azabicyclo[3.2.1]octane CAS No. 624721-87-5](/img/structure/B15213230.png)
4-Thia-1-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thia-1-azabicyclo[3.2.1]octane is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse chemical properties and significant biological activities. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1-azabicyclo[3.2.1]octane typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method is the tandem Michael addition followed by a 1,3-dipolar cycloaddition. This method involves the reaction of aldoximes with divinyl sulfone under mechanochemical conditions, which facilitates the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry and other scalable techniques can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are often employed to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Thia-1-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, potentially converting it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amine derivatives. Substitution reactions can lead to a wide range of substituted bicyclic compounds .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Thia-1-azabicyclo[3.2.1]octane involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. For example, it may interact with bacterial enzymes, leading to the inhibition of bacterial growth and replication .
Comparación Con Compuestos Similares
4-Thia-1-azabicyclo[3.2.1]octane can be compared with other similar bicyclic compounds, such as:
8-Azabicyclo[3.2.1]octane: This compound is the central core of tropane alkaloids, which have significant biological activities.
2-Azabicyclo[3.2.1]octane: Known for its potential in drug discovery, this compound is used as a key synthetic intermediate in the total synthesis of various target molecules.
The uniqueness of this compound lies in the presence of both sulfur and nitrogen atoms within its bicyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
624721-87-5 |
|---|---|
Fórmula molecular |
C6H11NS |
Peso molecular |
129.23 g/mol |
Nombre IUPAC |
4-thia-1-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NS/c1-2-7-3-4-8-6(1)5-7/h6H,1-5H2 |
Clave InChI |
FICIEZRXSMJUGW-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCSC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-5-phenyl-](/img/structure/B15213152.png)
![3-Butyl-7-chlorotriazolo[4,5-d]pyrimidin-5-amine](/img/structure/B15213158.png)

![N-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B15213183.png)


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)





![6,6-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6h)-one](/img/structure/B15213242.png)
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
